molecular formula C9H7BrO B8068624 2-Bromo-1-ethynyl-3-methoxybenzene

2-Bromo-1-ethynyl-3-methoxybenzene

Cat. No.: B8068624
M. Wt: 211.05 g/mol
InChI Key: AVDGESDWCZWAOI-UHFFFAOYSA-N
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Description

2-Bromo-1-ethynyl-3-methoxybenzene is an organic compound with the molecular formula C9H7BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethynyl group, and a methoxy group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethynyl-3-methoxybenzene typically involves multi-step organic reactions. One common method starts with the bromination of 1-ethynyl-3-methoxybenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethynyl-3-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.

    Reduction Reactions: The compound can undergo reduction reactions to modify the ethynyl group or the benzene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized aromatic compounds.

Scientific Research Applications

2-Bromo-1-ethynyl-3-methoxybenzene has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is used in the study of biological systems and the development of biochemical probes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethynyl-3-methoxybenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the bromine atom can act as a leaving group in substitution reactions. The methoxy group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methoxybenzene: Similar structure but lacks the ethynyl group.

    3-Ethynylanisole: Similar structure but lacks the bromine atom.

    1-Bromo-3-ethynyl-2-methoxybenzene: Positional isomer with different substitution pattern.

Uniqueness

2-Bromo-1-ethynyl-3-methoxybenzene is unique due to the presence of all three substituents (bromine, ethynyl, and methoxy) on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-bromo-1-ethynyl-3-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-3-7-5-4-6-8(11-2)9(7)10/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDGESDWCZWAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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